![molecular formula C9H8N2O3 B1424183 7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid CAS No. 1190317-17-9](/img/structure/B1424183.png)
7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid
Overview
Description
“7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1190317-17-9 . It has a molecular weight of 192.17 . The IUPAC name for this compound is 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for “7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid” is 1S/C9H8N2O3/c1-14-8-7-5(2-3-10-8)6(4-11-7)9(12)13/h2-4,11H,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The compound’s molecular formula is C9H8N2O3 .Scientific Research Applications
Fibroblast Growth Factor Receptor Inhibitors
The 1H-pyrrolo[2,3-b]pyridine derivatives, which include “7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid”, have been found to have potent activities against FGFR1, 2, and 3 . These compounds can inhibit cell proliferation and induce apoptosis in breast cancer cells . They also significantly inhibit the migration and invasion of these cells .
Treatment of Hyperglycemia and Related Disorders
Compounds similar to “7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid” have been found to reduce blood glucose levels . This makes them potentially useful in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Cancer Therapeutics
The FGFR signaling pathway is an important and proven target for cancer therapeutics . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . Therefore, compounds like “7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid” that can inhibit this pathway have potential applications in cancer therapy .
Treatment of Renal Cancer
Derivatives of “7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid” have shown modest activity against the UO-31 renal cancer sub-panel cell line . This suggests potential applications in the treatment of renal cancer .
Treatment of Breast Cancer
Some derivatives of “7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid” have been found to be selective against the MCF7 breast cancer cell line . This indicates potential applications in the treatment of breast cancer .
HIV Entry Inhibitors
Although not directly related to “7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid”, similar compounds have been used as reactants for the preparation of indole sulfonamides, which are HIV entry inhibitors . This suggests potential applications in HIV treatment .
Mechanism of Action
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-7-5(2-3-10-8)6(4-11-7)9(12)13/h2-4,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAVTJNQFCYODW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1NC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696679 | |
Record name | 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid | |
CAS RN |
1190317-17-9 | |
Record name | 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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